molecular formula C6H7ClN2O B8813879 (3-Amino-6-chloropyridin-2-yl)methanol

(3-Amino-6-chloropyridin-2-yl)methanol

Cat. No. B8813879
M. Wt: 158.58 g/mol
InChI Key: ITACSYIQCRMRJH-UHFFFAOYSA-N
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Patent
US08637549B2

Procedure details

(3-amino-6-chloro-pyridin-2-yl)-methanol (998 mg, 4.0 mmol) is taken up in DCM and combined with MnO2 (697 mg, 8.0 mmol). After 24 h another 2 eq. MnO2 are added and the mixture is stirred for further 24 h at RT. Then the reaction mixture is filtered through Celite®, the solvent is removed and 3-amino-6-chloro-pyridine-2-carbaldehyde (HPLC-MS: tRet.=1.88 min, MS(M+H)+=157; method AFEC) is obtained.
Quantity
998 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
697 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH2:9][OH:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1>C(Cl)Cl.O=[Mn]=O>[NH2:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
998 mg
Type
reactant
Smiles
NC=1C(=NC(=CC1)Cl)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
697 mg
Type
catalyst
Smiles
O=[Mn]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for further 24 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the reaction mixture is filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the solvent is removed

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC=1C(=NC(=CC1)Cl)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.